1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18839529
Molecular Formula: C11H9F5OS
Molecular Weight: 284.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F5OS |
|---|---|
| Molecular Weight | 284.25 g/mol |
| IUPAC Name | 1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H9F5OS/c1-6(17)4-7-2-3-9(18-11(14,15)16)8(5-7)10(12)13/h2-3,5,10H,4H2,1H3 |
| Standard InChI Key | AGXRXXPVSVZTCS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)C(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is C₁₁H₉F₅OS, with a molecular weight of 284.25 g/mol . The compound’s structure integrates three key functional motifs:
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A difluoromethyl group (-CF₂H) at the 3-position of the phenyl ring, which enhances electronegativity and metabolic stability.
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A trifluoromethylthio group (-SCF₃) at the 4-position, contributing to lipophilicity and resistance to enzymatic degradation.
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A propan-2-one backbone, which provides a reactive ketone group for further chemical modifications.
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one | C₁₁H₈BrF₅OS | 363.14 | Bromo, difluoromethyl, trifluoromethylthio |
| 1-(3-Trifluoromethylphenyl)propan-2-one | C₁₀H₇F₃O | 200.16 | Trifluoromethyl |
| 3,3,3-Trifluoro-1-phenylpropan-1-one | C₉H₅F₃O | 186.13 | Trifluoromethyl ketone |
The trifluoromethylthio group in particular distinguishes this compound from simpler fluorinated ketones, as its strong electron-withdrawing nature and steric bulk influence both reactivity and intermolecular interactions .
Synthesis and Manufacturing Processes
The synthesis of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can be extrapolated from methodologies used for structurally related compounds. A patent describing the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one (EP0810195A1) provides a foundational framework . Key steps include:
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Diazotation: Reaction of 3-(difluoromethyl)-4-(trifluoromethylthio)aniline with nitrous acid to form a diazonium salt.
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Coupling with Isopropenyl Acetate: The diazonium salt reacts with isopropenyl acetate in the presence of a copper catalyst (e.g., cuprous chloride) and a polar solvent (e.g., methanol/water).
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Purification: Isolation via bisulfite complex formation or vacuum distillation.
Table 2: Optimized Reaction Conditions for Synthesis
| Parameter | Specification |
|---|---|
| Catalyst | Cuprous chloride (0.01–0.20 molar equivalents) |
| Solvent | Methanol/water (1:1 v/v) |
| Temperature | 40–60°C |
| Reaction Time | 30–90 minutes |
| Yield | 41–45% (estimated) |
Physicochemical Properties
While specific data for this compound remain limited, analogous fluorinated ketones provide insights into its expected behavior:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., acetone, DMF) due to the trifluoromethylthio group’s lipophilicity.
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Melting Point: Estimated to range between 50–70°C based on structurally similar compounds .
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Stability: Resistance to hydrolysis under acidic conditions, attributed to the electron-withdrawing effects of fluorine atoms.
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. For example:
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¹H NMR: A singlet at δ 3.7–3.9 ppm corresponds to the methylene protons adjacent to the ketone group. The difluoromethyl group (-CF₂H) exhibits a triplet near δ 5.8–6.2 ppm (²J₆F = 55–60 Hz) .
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¹³C NMR: The ketone carbon resonates at δ 195–205 ppm, while the trifluoromethylthio group’s carbon appears at δ 120–125 ppm (¹J₆F ≈ 300 Hz) .
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¹⁹F NMR: Distinct signals for -CF₂H (δ -97 to -105 ppm) and -SCF₃ (δ -45 to -50 ppm) .
Table 3: Predicted Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.8–7.5 (aromatic protons), δ 3.7 (CH₂CO), δ 5.9 (CF₂H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 195 (C=O), δ 125 (SCF₃), δ 110 (CF₂H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -98 (CF₂H), δ -48 (SCF₃) |
Applications and Reactivity
The compound’s electrophilic ketone group enables diverse transformations:
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Nucleophilic Additions: Reaction with Grignard reagents or hydrides to form secondary alcohols.
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Condensation Reactions: Formation of imines or hydrazones for heterocyclic synthesis.
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Pharmaceutical Intermediates: Potential use in designing protease inhibitors or antimicrobial agents due to fluorine’s bioisosteric properties.
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